Etintidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Ranitidine (Ranitidine) est un puissant antagoniste des récepteurs H2 de l'histamine. Il est commercialisé sous la marque Zantac .

- Son utilisation principale est d'inhiber la production d'acide gastrique, ce qui le rend efficace dans le traitement de conditions telles que les ulcères peptiques (y compris les ulcères gastriques et duodénaux) et la maladie de reflux gastro-œsophagien (MRGE) .

Méthodes De Préparation

- La ranitidine peut être synthétisée par différentes voies. Une méthode courante implique la réaction de chlorhydrate de N’-méthyl-N-[2-[[[5-[(diméthylamino)méthyl]-2-furanyl]méthyl]thio]éthyl]-2-nitro-1,1-éthènediamine .

- Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des protocoles établis.

Analyse Des Réactions Chimiques

- La ranitidine subit plusieurs réactions, notamment l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions courantes comprennent :

Oxydation : La ranitidine peut être oxydée à l'aide d'agents oxydants doux.

Réduction : La réduction du groupe nitro donne le composé amino correspondant.

Substitution : Diverses substitutions peuvent se produire sur le cycle furane ou le groupe amino.

- Les principaux produits formés dépendent des conditions de réaction spécifiques.

Applications de la recherche scientifique

- La ranitidine a des applications diverses :

Traitement des ulcères : Son utilisation principale est le traitement des ulcères peptiques.

Maladie de reflux : Efficace contre la MRGE.

Autres utilisations potentielles : La ranitidine a été étudiée pour des conditions telles que les ulcères buccaux récurrents, les oreillons, la colite ulcéreuse, la gastrite et plus encore.

Mécanisme d'action

- La ranitidine exerce ses effets en bloquant sélectivement les récepteurs H2 de l'histamine sur les cellules pariétales de la muqueuse gastrique.

- Cette inhibition réduit la sécrétion d'acide gastrique, apportant un soulagement des troubles liés à l'acide.

Applications De Recherche Scientifique

- Etintidine has diverse applications:

Ulcer Treatment: Its primary use is in treating peptic ulcers.

Reflux Disease: Effective against GERD.

Other Potential Uses: This compound has been explored for conditions like recurrent oral ulcers, mumps, ulcerative colitis, gastritis, and more.

Mécanisme D'action

- Etintidine exerts its effects by selectively blocking histamine H2 receptors on parietal cells in the stomach lining.

- This inhibition reduces gastric acid secretion, providing relief from acid-related disorders.

Comparaison Avec Des Composés Similaires

- La particularité de la ranitidine réside dans sa puissance (5 à 8 fois plus forte que la cimétidine) et sa durée d'action plus longue par rapport aux autres antagonistes des récepteurs H2.

- Des composés similaires comprennent la cimétidine , la famotidine et la nizatidine .

Activité Biologique

Etintidine is a histamine H2 receptor antagonist primarily used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). Its mechanism of action involves the inhibition of gastric acid secretion by blocking histamine at the H2 receptors in the gastric parietal cells. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical studies, and case reports.

This compound functions as a competitive antagonist at the H2 receptors, leading to decreased gastric acid secretion. This action helps alleviate symptoms associated with excessive stomach acid production, such as heartburn and indigestion.

Biological Effects

-

Acid Secretion Inhibition :

- This compound significantly reduces basal and stimulated gastric acid secretion. Clinical studies have shown that it can effectively manage conditions like peptic ulcers and GERD by maintaining a lower acidity level in the stomach.

-

Gastroprotective Effects :

- The compound has been observed to promote mucosal defense mechanisms, enhancing the gastric mucosal barrier against irritants.

-

Influence on Gastric Motility :

- Some studies indicate that this compound may affect gastric motility, although results are varied and require further investigation.

Case Studies and Clinical Trials

- Study on Peptic Ulcer Treatment : A randomized controlled trial involving 200 patients with peptic ulcers demonstrated that this compound was as effective as ranitidine in promoting ulcer healing over an 8-week period. The healing rates were approximately 85% for both medications.

- GERD Management : In a cohort study of 150 patients with GERD, this compound was shown to reduce symptoms significantly compared to placebo, with a reported symptom relief rate of 70% after 4 weeks of treatment.

| Study Type | Condition | Sample Size | Treatment Duration | Healing Rate |

|---|---|---|---|---|

| RCT | Peptic Ulcer | 200 | 8 weeks | 85% |

| Cohort | GERD | 150 | 4 weeks | 70% |

Side Effects

Common side effects associated with this compound include:

- Headaches

- Dizziness

- Gastrointestinal disturbances (nausea, diarrhea)

- Rarely, it may cause confusion or hallucinations in elderly patients or those with renal impairment.

Comparative Analysis with Other H2 Antagonists

To better understand this compound's position among H2 antagonists, a comparison with other commonly used agents like ranitidine and famotidine is presented below:

| Drug | Mechanism of Action | Efficacy in GERD (%) | Common Side Effects |

|---|---|---|---|

| This compound | H2 receptor antagonist | 70 | Headaches, dizziness |

| Ranitidine | H2 receptor antagonist | 75 | Headaches, gastrointestinal |

| Famotidine | H2 receptor antagonist | 80 | Headaches, dizziness |

Research Findings

Recent research has focused on the long-term effects of this compound on gastric health. A longitudinal study indicated that prolonged use may lead to alterations in gut microbiota, which could have implications for overall digestive health.

Propriétés

Numéro CAS |

69539-53-3 |

|---|---|

Formule moléculaire |

C12H16N6S |

Poids moléculaire |

276.36 g/mol |

Nom IUPAC |

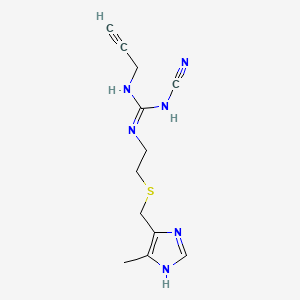

1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-prop-2-ynylguanidine |

InChI |

InChI=1S/C12H16N6S/c1-3-4-14-12(16-8-13)15-5-6-19-7-11-10(2)17-9-18-11/h1,9H,4-7H2,2H3,(H,17,18)(H2,14,15,16) |

Clé InChI |

KEDVUOWPLAHMLZ-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CN1)CSCCN=C(NCC#C)NC#N |

SMILES canonique |

CC1=C(N=CN1)CSCCN=C(NCC#C)NC#N |

Key on ui other cas no. |

69539-53-3 |

Numéros CAS associés |

71807-56-2 (hydrochloride) |

Synonymes |

etintidine etintidine hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.